3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate hydrate
Overview
Description
3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate hydrate is a zwitterionic detergent commonly used in biochemical and molecular biology research. It is particularly effective in solubilizing membrane proteins while maintaining their native state, making it a valuable tool in protein purification and analysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate hydrate involves the reaction of cholic acid with 3-dimethylaminopropylamine, followed by sulfonation. The reaction conditions typically include:
Temperature: Controlled to prevent degradation of the product.
Solvent: Often an aqueous or organic solvent to facilitate the reaction.
Catalysts: May be used to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent product quality.
Purification Steps: Including crystallization and filtration to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate hydrate primarily undergoes:
Substitution Reactions: Due to the presence of reactive functional groups.
Hydrolysis: Under acidic or basic conditions.
Common Reagents and Conditions
Acids and Bases: Used to facilitate hydrolysis.
Organic Solvents: Employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, depending on the specific reagents and conditions used .
Scientific Research Applications
3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate hydrate is widely used in:
Protein Purification: Solubilizing membrane proteins while preserving their activity.
Membrane Protein Studies: Facilitating the study of protein structure and function.
Biochemical Assays: Used in various assays to study protein interactions and functions.
Mechanism of Action
The compound exerts its effects by:
Solubilizing Membrane Proteins: Disrupting lipid bilayers without denaturing proteins.
Maintaining Protein Activity: Due to its zwitterionic nature, which prevents protein aggregation and precipitation.
Comparison with Similar Compounds
Similar Compounds
- Sodium Deoxycholate
- Triton X-100
- Nonidet P-40
Uniqueness
3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate hydrate is unique due to its:
- Zwitterionic Nature : Providing a balance between hydrophilic and hydrophobic properties.
- High Critical Micelle Concentration : Allowing easy removal from solutions by dialysis .
Properties
IUPAC Name |
3-[dimethyl-[3-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]propyl]azaniumyl]propane-1-sulfonate;hydrate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H58N2O7S.H2O/c1-21(8-11-29(38)33-14-6-15-34(4,5)16-7-17-42(39,40)41)24-9-10-25-30-26(20-28(37)32(24,25)3)31(2)13-12-23(35)18-22(31)19-27(30)36;/h21-28,30,35-37H,6-20H2,1-5H3,(H-,33,38,39,40,41);1H2/t21-,22+,23-,24-,25+,26+,27-,28+,30+,31+,32-;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCUTFKCLFLIFE-JWTJKVBLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCCC[N+](C)(C)CCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NCCC[N+](C)(C)CCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H60N2O8S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313223-04-0, 331717-45-4 | |
Record name | 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 331717-45-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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